molecular formula C10H10N4 B14577142 1H-Indole, 2-(azidomethyl)-3-methyl- CAS No. 61186-48-9

1H-Indole, 2-(azidomethyl)-3-methyl-

Cat. No.: B14577142
CAS No.: 61186-48-9
M. Wt: 186.21 g/mol
InChI Key: KLEWTXUWAJLVAZ-UHFFFAOYSA-N
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Description

1H-Indole, 2-(azidomethyl)-3-methyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The compound 1H-Indole, 2-(azidomethyl)-3-methyl- features an azidomethyl group at the 2-position and a methyl group at the 3-position of the indole ring, making it a unique and versatile molecule for various chemical and biological applications.

Preparation Methods

The synthesis of 1H-Indole, 2-(azidomethyl)-3-methyl- typically involves the introduction of the azidomethyl group and the methyl group onto the indole ring. One common method is the reaction of 2-(bromomethyl)-3-methylindole with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1H-Indole, 2-(azidomethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives under specific conditions.

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles such as amines or thiols.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like copper(I) iodide for cycloaddition reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 2-(azidomethyl)-3-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.

    Industry: The compound is used in the development of agrochemicals and materials science, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(azidomethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The azidomethyl group can act as a reactive site for further chemical modifications, allowing the compound to bind to enzymes, receptors, or other biomolecules. The indole ring structure is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

1H-Indole, 2-(azidomethyl)-3-methyl- can be compared with other indole derivatives such as:

    1H-Indole, 2-(bromomethyl)-3-methyl-: Similar in structure but with a bromomethyl group instead of an azidomethyl group, making it less reactive in cycloaddition reactions.

    1H-Indole, 2-(aminomethyl)-3-methyl-: Contains an aminomethyl group, which can participate in different types of chemical reactions compared to the azidomethyl group.

    1H-Indole, 2-(hydroxymethyl)-3-methyl-: Features a hydroxymethyl group, which can form hydrogen bonds and participate in different chemical transformations.

The uniqueness of 1H-Indole, 2-(azidomethyl)-3-methyl- lies in its azidomethyl group, which provides a versatile reactive site for various chemical modifications and applications in scientific research.

Properties

CAS No.

61186-48-9

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-(azidomethyl)-3-methyl-1H-indole

InChI

InChI=1S/C10H10N4/c1-7-8-4-2-3-5-9(8)13-10(7)6-12-14-11/h2-5,13H,6H2,1H3

InChI Key

KLEWTXUWAJLVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN=[N+]=[N-]

Origin of Product

United States

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